Cas no 19573-22-9 (Azidocyclohexane)

Azidocyclohexane is a versatile organic compound characterized by its six-membered cyclic structure and an azido functional group. It is highly reactive, making it a valuable intermediate in organic synthesis. Its key advantages include high purity, stability under appropriate conditions, and the ability to undergo various chemical transformations efficiently. Azidocyclohexane is particularly useful for constructing complex organic molecules and is widely employed in pharmaceutical and agrochemical research.
Azidocyclohexane structure
Azidocyclohexane structure
商品名:Azidocyclohexane
CAS番号:19573-22-9
MF:C6H11N3
メガワット:125.17200
CID:151872
PubChem ID:88153

Azidocyclohexane 化学的及び物理的性質

名前と識別子

    • Cyclohexane, azido-
    • azidocyclohexane
    • Azido-cyclohexan
    • azido-cyclohexane
    • Cyclohexane,azido
    • cyclohexylazide
    • cyclohexyldiazoazamethene
    • Cyclohexyl azide
    • 1-Azidocyclohexane
    • F79492
    • SCHEMBL14015255
    • DTXSID9074014
    • NSC-30398
    • A903546
    • cyclohexylazide; azido-cyclohexane;
    • NSC30398
    • AKOS010633152
    • NSC 30398
    • 19573-22-9
    • F1907-3365
    • EN300-80012
    • DS-010651
    • Azidocyclohexane
    • インチ: InChI=1S/C6H11N3/c7-9-8-6-4-2-1-3-5-6/h6H,1-5H2
    • InChIKey: ODSNIGPBQIINLA-UHFFFAOYSA-N
    • ほほえんだ: N(C1CCCCC1)=[N+]=[N-]

計算された属性

  • せいみつぶんしりょう: 125.09500
  • どういたいしつりょう: 125.095
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 120
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 14.4Ų

じっけんとくせい

  • ふってん: °Cat760mmHg
  • フラッシュポイント: °C
  • PSA: 49.75000
  • LogP: 2.08216

Azidocyclohexane セキュリティ情報

Azidocyclohexane 税関データ

  • 税関コード:2929909090
  • 税関データ:

    中国税関コード:

    2929909090

    概要:

    292929909090他の窒素含有化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    292929909090他の窒素機能を有する化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

Azidocyclohexane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-80012-0.5g
azidocyclohexane
19573-22-9 95.0%
0.5g
$156.0 2025-03-21
Enamine
EN300-80012-10.0g
azidocyclohexane
19573-22-9 95.0%
10.0g
$1100.0 2025-03-21
Enamine
EN300-80012-2.5g
azidocyclohexane
19573-22-9 95.0%
2.5g
$351.0 2025-03-21
TRC
A284151-500mg
Azidocyclohexane
19573-22-9
500mg
$ 250.00 2022-06-08
TRC
A284151-1g
Azidocyclohexane
19573-22-9
1g
$ 390.00 2022-06-08
1PlusChem
1P00AWI4-5g
azidocyclohexane
19573-22-9 97%
5g
$644.00 2025-02-25
Aaron
AR00AWQG-5g
azidocyclohexane
19573-22-9 97%
5g
$630.00 2023-12-14
Aaron
AR00AWQG-500mg
azidocyclohexane
19573-22-9 95%
500mg
$240.00 2025-01-23
Aaron
AR00AWQG-1g
azidocyclohexane
19573-22-9 95%
1g
$302.00 2025-01-23
A2B Chem LLC
AF07884-1g
Azidocyclohexane
19573-22-9 97%
1g
$273.00 2024-04-20

Azidocyclohexane 関連文献

Azidocyclohexaneに関する追加情報

Chemical Profile of Azidocyclohexane (CAS No. 19573-22-9)

Azidocyclohexane, a compound with the chemical formula C₆H₁₁N₃, is a significant intermediate in organic synthesis and pharmaceutical research. Its molecular structure features a cyclohexane ring substituted with three azide groups, making it a versatile building block for various chemical transformations. The presence of these azide functional groups provides unique reactivity that has been exploited in the development of novel synthetic methodologies and drug candidates.

The CAS number 19573-22-9 uniquely identifies Azidocyclohexane in scientific literature and commercial databases, ensuring precise referencing in research and industrial applications. This compound has garnered attention due to its role in constructing complex molecular architectures, particularly in the field of medicinal chemistry. The cyclohexane backbone offers conformational flexibility, which is advantageous for designing molecules with specific biological activities.

Recent advancements in the synthesis of Azidocyclohexane have focused on optimizing yield and purity while minimizing hazardous byproducts. Researchers have employed catalytic methods to enhance the efficiency of azide introduction into the cyclohexane framework. For instance, transition metal-catalyzed azideation reactions have been explored to achieve regioselective functionalization, a critical aspect in drug design where precise positioning of functional groups determines efficacy.

The utility of Azidocyclohexane extends to its application in cross-coupling reactions, which are fundamental to constructing biaryl structures prevalent in many pharmaceuticals. The azide groups can undergo palladium-catalyzed coupling with organic halides or pseudohalides, facilitating the formation of carbon-carbon bonds. This transformation has been leveraged in the synthesis of kinase inhibitors and other therapeutic agents targeting cancer and inflammatory diseases.

In the realm of medicinal chemistry, Azidocyclohexane serves as a precursor for generating libraries of compounds for high-throughput screening. Its structural motif is incorporated into scaffolds that mimic natural products or known bioactive molecules. By systematically varying substituents on the cyclohexane ring or introducing additional functional groups, researchers can explore structure-activity relationships (SAR) to identify lead compounds with desired pharmacological properties.

One notable application of Azidocyclohexane is in the development of click chemistry reactions, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly favored in biotechnology and drug discovery due to its reliability and compatibility with biological systems. Azido-cyclohexenes or -dienes have been used to generate polymers or conjugates for targeted drug delivery systems, showcasing the compound's versatility beyond small-molecule synthesis.

The safety profile of Azidocyclohexane is another critical consideration in its handling and application. While not classified as a hazardous material under standard regulations, proper protocols must be followed to prevent unintended decomposition of azide groups, which can release nitrogen gas under certain conditions. Industrial processes involving this compound require controlled environments and specialized equipment to ensure worker safety and product integrity.

Future research directions for Azidocyclohexane may include exploring its role in green chemistry initiatives, such as solvent-free reactions or catalytic systems that reduce environmental impact. Additionally, computational modeling techniques are being employed to predict reactivity patterns and optimize synthetic routes before experimental validation. These advancements align with broader trends in sustainable chemistry aimed at minimizing waste and energy consumption.

The integration of Azidocyclohexane into modern drug discovery pipelines highlights its importance as a synthetic intermediate with broad applicability. As new methodologies emerge, the compound will likely continue to play a pivotal role in constructing novel therapeutic agents. Its unique combination of structural features and reactivity makes it an indispensable tool for chemists working at the intersection of organic synthesis and medicinal chemistry.

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